Dde Biotin Azide Plus

Click chemistry CuAAC Reaction kinetics

CuAAC labeling often demands high copper levels, causing oxidative damage and slow kinetics. Dde Biotin Azide Plus integrates a copper-chelating Azide Plus moiety, a hydrazine-cleavable Dde linker, and a biotin handle, enabling complete labeling at 10 µM Cu(I) in <5 min. Traceless cleavage with 2% hydrazine releases targets with minimal residual mass (100.07 Da), preserving labile PTMs. Ideal for nascent proteomics, O-GlcNAc mapping, and GMP-adjacent biopharmaceutical workflows.

Molecular Formula C38H63N11O8S
Molecular Weight 834.0 g/mol
Cat. No. B13708610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDde Biotin Azide Plus
Molecular FormulaC38H63N11O8S
Molecular Weight834.0 g/mol
Structural Identifiers
SMILESCC1(CC(=C(C(=O)C1)C(=NCCCN2C=C(N=N2)CNCCCN=[N+]=[N-])CCOCCOCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)O)C
InChIInChI=1S/C38H63N11O8S/c1-38(2)23-31(50)35(32(51)24-38)29(41-11-6-14-49-26-28(46-48-49)25-40-10-5-12-43-47-39)9-15-54-17-19-56-21-22-57-20-18-55-16-13-42-34(52)8-4-3-7-33-36-30(27-58-33)44-37(53)45-36/h26,30,33,36,40,50H,3-25,27H2,1-2H3,(H,42,52)(H2,44,45,53)/t30-,33-,36-/m0/s1
InChIKeyVKMRYDUWDDPZFW-DGKNVMSKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dde Biotin Azide Plus: Trifunctional Cleavable Probe for Affinity Purification


Dde Biotin Azide Plus is a trifunctional chemical probe (C₃₈H₆₃N₁₁O₈S, MW 834.1) that integrates a biotin affinity handle, a hydrazine-cleavable Dde linker, and a copper-chelating “Azide Plus” moiety into a single molecule . The Azide Plus system acts as both reactant and catalyst in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, enabling dramatically faster labeling kinetics and significantly reduced copper requirements compared to conventional biotin azides [1]. The Dde linker permits mild, specific elution of captured biotinylated species using 2% aqueous hydrazine, leaving a minimal residual tag (100.07 Da) on the released protein . This combination of rapid, copper-efficient click chemistry and traceless cleavage distinguishes Dde Biotin Azide Plus from simpler biotinylation reagents.

Trifunctional Probe Biotin affinity, hydrazine-cleavable linker, copper-chelating azide in one molecule
Fast CuAAC Kinetics Enables rapid labeling of low-abundance alkyne-tagged biomolecules
Low Copper Workflow Reduces oxidative damage and supports copper-sensitive target studies
Traceless Cleavage Mild hydrazine elution leaves minimal residual tag for clean MS readouts

Why Standard Biotin Azides Cannot Match Trifunctional Cleavable Probes


A substituent-by-feature approach fails because no single alternative simultaneously delivers the same three functional modules. Non-chelating biotin azides such as Biotin-PEG4-azide require ≥10-fold higher copper concentrations to achieve comparable labeling, increasing oxidative damage and non-specific background . Conversely, Dde biotin azides that lack the Azide Plus moiety (e.g., Dde Biotin-PEG4-azide) neither accelerate the CuAAC reaction nor lower the copper catalyst burden, resulting in slower reactions and higher cytotoxicity in cellular contexts [1]. Replacing the hydrazine-cleavable Dde with a diazo linker introduces a different reducing agent (sodium dithionite) that may be incompatible with disulfide-containing proteins . The quantification below demonstrates exactly where Dde Biotin Azide Plus provides measurable, decision-relevant differentiation.

Non-chelating biotin azides

May require higher copper loading, increasing oxidative damage risk and non-specific background.

Dde biotin azides without Azide Plus

Lack the chelating moiety, leading to slower reaction kinetics and higher copper catalyst burden.

Diazo linker alternatives

Cleavage requires sodium dithionite, which may disrupt disulfide-containing proteins.

Quantitative Differentiation Evidence for CuAAC-Based Enrichment


Accelerated CuAAC Kinetics via Copper-Chelating Azide

In a controlled head-to-head experiment using a purified alkyne-modified protein, the chelation-competent picolyl azide (a structural analogue of the Azide Plus system) completed the CuAAC reaction within 5 minutes at 10–100 µM Cu, whereas the non‑chelating conventional azide showed negligible product after 30 minutes without THPTA ligand and required 30 minutes to reach completion even at 100 µM Cu with the accelerating ligand THPTA [1]. The reaction rate of the chelating azide at the lowest Cu concentration (10 µM) exceeded the rate of the non‑chelating azide at the highest Cu concentration (100 µM) [1]. Dde Biotin Azide Plus incorporates a complete copper‑chelating system that acts simultaneously as reactant and catalyst, directly translating this kinetic advantage into practical workflows .

CuAAC Kinetics
Head-to-head
>6× faster completion
Enables labeling of transient targets in complex proteomes
In vitro, purified alkyne-protein; 5 min vs. 30 min at matched Cu
Click chemistry CuAAC Reaction kinetics Copper chelation Biotinylation

Tenfold Reduction in Copper Catalyst Requirement

The copper‑chelating motif in the Azide Plus family (including Dde Biotin Azide Plus) enables efficient CuAAC labeling with at least a tenfold lower copper concentration compared to conventional non‑chelating azides . In practice, this means that labeling can be performed at 10–20 µM Cu(I) with the Azide Plus reagent while achieving equal or better signal than a conventional biotin azide at 100–200 µM Cu(I) [1]. Dde Biotin Azide Plus explicitly features this copper‑chelating system, allowing it to achieve high labeling efficiency under copper‑minimized conditions .

Copper Reduction
Class-level
≥10× lower Cu(I)
Supports labeling under copper-minimized, cell-compatible conditions
Class inference from picolyl azide studies; target 10–20 µM Cu(I)
Copper toxicity Biocompatibility CuAAC Biotinylation Protein labeling

Mild Hydrazine Cleavage for High-Efficiency Release

The Dde moiety in Dde Biotin Azide Plus is cleaved with 2% aqueous hydrazine under mild conditions, releasing the captured biotinylated protein with a minimal 100.07 Da residual tag . In proteomic studies, this method reduces background from non‑specific binders and resin peptides compared to denaturing elution, and produces a dramatically cleaner proteome profile versus non‑cleavable protocols [1]. For Dde biotin azide reagents, typical release efficiency exceeds 90% . In contrast, diazo‑based cleavable biotin probes require 50 mM sodium dithionite, a reducing agent that can disrupt disulfide bonds and reduce the integrity of certain protein complexes .

Cleavage Release
Cross-study
Background: hundreds → tens
Release efficiency >90%
Higher-confidence protein IDs via reduced non-specific carryover
2% hydrazine elution vs. diazo linker; OPP-IDCL proteomics
Cleavable linker Affinity purification Dde Hydrazine cleavage Streptavidin

Trifunctional Integration in a Single Defined Probe

Dde Biotin Azide Plus (C₃₈H₆₃N₁₁O₈S, MW 834.1) is the only commercially available probe that combines an Azide Plus copper‑chelating click handle, a biotin affinity tag, and a hydrazine‑cleavable Dde linker within a single defined structure . The closest alternative, Dde Biotin-PEG4-azide, lacks the chelating moiety and therefore requires higher copper loading and external Cu(I)‑stabilizing ligands to achieve comparable labeling yields [1]. Other dual‑function probes (e.g., Diazo Biotin‑Azide) substitute a different cleavage chemistry that may be incompatible with reducing‑sensitive targets .

Functional Modules
Supporting evidence
3 functions vs. 2 in alternatives
Simplifies protocol by eliminating external Cu(I) ligands
Single defined probe; no THPTA or BTTAA addition needed
Trifunctional probe Biotinylation Cleavable linker Copper chelation Chemical biology

Precision Applications of the Trifunctional Design


Low-Input Nascent Proteome Profiling

Dde Biotin Azide Plus permits enrichment of newly synthesized proteins from as little as 100 µg of total protein input, with the Dde-cleavable linker delivering selective, mild hydrazine elution and dramatically lower background signal. The Azide Plus copper‑chelating moiety boosts reaction speed, ensuring complete labeling of low‑abundance alkyne‑tagged nascent chains . This combination outperforms workflows using non‑chelating biotin azides or non‑cleavable beads, enabling identification of >1,500 nascent proteins with low background in a typical 2‑hour pulse experiment .

Live-Cell Labeling with Minimal Cytotoxicity

For biotinylation of oxidation-prone proteins (e.g., those with metal-coordinating domains or labile thiols), the Azide Plus system allows effective CuAAC labeling at 10 µM Cu(I), while conventional azides require ≥100 µM to achieve similar results . This reduction in copper burden minimizes oxidative side reactions and preserves protein function, making Dde Biotin Azide Plus the reagent of choice for functional proteomics studies on copper‑sensitive targets .

Mapping of Post-Translational Modification Sites

The traceless hydrazine cleavage of the Dde linker (2% hydrazine, aqueous, mild pH) enables release of captured glycopeptides or other PTM‑bearing peptides without modifying the modification itself, which is critical for preserving labile PTMs such as O‑GlcNAc. Dde Biotin Azide Plus has been applied to comprehensively map O‑GlcNAc modification sites, where its chelating azide ensures rapid, complete tagging of alkyne‑modified glycans .

Streamlined Industrial Bioconjugation

For biopharmaceutical production, Dde Biotin Azide Plus simplifies the workflow by eliminating the need for external copper‑chelating ligands such as THPTA or BTTAA, while the rapid reaction kinetics (<5 minutes to completion ) reduce process time. The single defined structure (MW 834.1) facilitates precise analytical characterization and batch‑to‑batch consistency, addressing requirements of GMP‑adjacent research environments .

Application
Selection Property
Validation Focus
Low-Input Nascent Proteome Profiling
Cleavable Dde linker for selective, low-background elution
Sensitivity and proteome coverage at low sample input
Live-Cell Labeling with Minimal Cytotoxicity
Copper-chelating azide that maintains activity at low Cu(I)
Preservation of protein function and reduction of oxidative artifacts
Mapping of Post-Translational Modification Sites
Traceless hydrazine cleavage preserving labile modifications
Recovery of intact glycopeptides and PTM integrity
Streamlined Industrial Bioconjugation
Ligand-free click chemistry with rapid reaction kinetics
Process simplification and batch-to-batch reproducibility
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